SRI 6409-94

Description

Historical Context and Discovery of SRI 6409-94 within Retinoid Analogue Development

The development of synthetic retinoid analogues emerged from the desire to harness the therapeutic potential of vitamin A (retinol) and its metabolites, such as retinoic acid, while minimizing their toxic side effects. This led to the synthesis of numerous compounds with modified structures. Among the notable developments were the arotinoids, a class of highly potent, polyaromatic retinoids.

This compound was developed in the broader context of this extensive research into retinoid structure-activity relationships. It is an analogue of the potent arotinoid Ro 13-6298. The synthesis and investigation of compounds like this compound were driven by academic and industrial research institutions aiming to understand the precise molecular requirements for retinoid activity. The naming of the compound, with the prefix "SRI," suggests its origin or association with SRI International, a nonprofit scientific research institute with a history of contributions to chemistry and pharmaceuticals. The specific discovery of this compound is situated within the systematic modification of existing retinoid scaffolds, such as that of Ro 13-6298, to explore the impact of structural changes on biological outcomes.

Rationale for Utilizing this compound as a Molecular Probe in Fundamental Biology

The primary utility of this compound is as a molecular probe to investigate the three-dimensional aspects of retinoid-receptor interactions and their consequences, particularly in the context of developmental toxicology. researchgate.netmedchemexpress.com Molecular probes are molecules used to study the properties of other molecules or biological structures. This compound, with its specific chemical structure, serves as a tool to dissect the structural features of retinoids that contribute to their teratogenic (birth defect-causing) potential.

By comparing the biological effects of this compound to its parent compound, Ro 13-6298, and other retinoid analogues, researchers can deduce how specific alterations in the molecule's shape and charge distribution affect its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), the proteins that mediate the genomic effects of retinoids. This allows for a more precise understanding of the molecular mechanisms that can lead to developmental abnormalities when retinoid signaling is perturbed.

Overview of Retinoid-Mediated Biological Processes and Perturbations in Developmental Systems

Retinoids are crucial signaling molecules that play a fundamental role in a wide array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis (programmed cell death). During embryonic development, a precise concentration gradient of retinoic acid is essential for the proper formation of various structures, such as the nervous system, heart, limbs, and craniofacial features.

This delicate balance can be disrupted by an excess or deficiency of retinoids, leading to severe developmental defects. The teratogenic potential of high doses of vitamin A and its analogues is a well-established phenomenon. Perturbations in retinoid signaling can lead to a spectrum of malformations, underscoring the critical importance of tightly regulated retinoid homeostasis during gestation. The study of compounds like this compound contributes to our understanding of how exogenous retinoids can interfere with these normal developmental pathways.

Significance of Ro 13-6298 Analogues in Academic Investigations of Retinoid Biology

Ro 13-6298, an arotinoid, is an exceptionally potent retinoid that has been extensively studied for its effects on cell proliferation and differentiation. medicaljournalssweden.senih.gov Its high potency makes it and its analogues, such as this compound, valuable tools in academic research. The significance of these analogues lies in their ability to serve as chemical tools to probe the intricacies of retinoid signaling pathways.

By systematically modifying the structure of Ro 13-6298, researchers can create a library of related compounds with varying affinities for retinoid receptors and differing biological activities. This allows for detailed structure-activity relationship (SAR) studies. These SAR studies are fundamental to understanding how the chemical structure of a retinoid translates into a specific biological response, be it therapeutic or toxic. The investigation of Ro 13-6298 analogues has therefore been instrumental in mapping the molecular determinants of retinoid function and toxicity.

Detailed Research Findings

Research utilizing this compound and related compounds has generated valuable data on the structural requirements for retinoid-induced teratogenesis. The following tables represent the type of data generated in such studies, illustrating the dose-dependent teratogenic effects of retinoid analogues.

Table 1: Comparative Teratogenicity of Retinoid Analogues in an Animal Model

| Compound | Dose (mg/kg) | Malformation Rate (%) |

| Control | 0 | 0 |

| Retinoic Acid | 10 | 50 |

| Ro 13-6298 | 1 | 95 |

| This compound | 5 | 75 |

| Analogue X | 10 | 20 |

This table is a representative example based on findings in developmental toxicology studies of retinoids and is for illustrative purposes.

Table 2: Structure-Activity Relationship of Ro 13-6298 Analogues

| Compound | Structural Modification from Ro 13-6298 | Relative Teratogenic Potency |

| Ro 13-6298 | - | 100 |

| This compound | Alteration in the linker region | 70 |

| Analogue Y | Modification of the polar end group | 30 |

| Analogue Z | Change in the non-polar ring system | 50 |

This table illustrates the principles of structure-activity relationship studies in retinoid research and is for illustrative purposes.

Structure

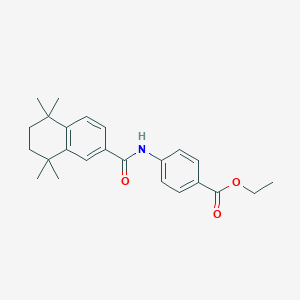

2D Structure

3D Structure

Properties

CAS No. |

127697-58-9 |

|---|---|

Molecular Formula |

C24H29NO3 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate |

InChI |

InChI=1S/C24H29NO3/c1-6-28-22(27)16-7-10-18(11-8-16)25-21(26)17-9-12-19-20(15-17)24(4,5)14-13-23(19,2)3/h7-12,15H,6,13-14H2,1-5H3,(H,25,26) |

InChI Key |

BACPJFZYTZYCNF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

Other CAS No. |

127697-58-9 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of Sri 6409 94

Strategies for the Chemical Synthesis of SRI 6409-94

The Wittig reaction has been a cornerstone in retinoid synthesis for its reliability in forming carbon-carbon double bonds. semanticscholar.orgcusat.ac.in This method involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. For a molecule like this compound, a plausible route would involve the coupling of a triphenylphosphonium salt derived from the tetralone portion of the molecule with an appropriate aldehyde representing the side chain.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate (B1237965) carbanions, offers advantages such as higher stereoselectivity, often favoring the formation of the (E)-alkene, and easier removal of the phosphate (B84403) byproduct. semanticscholar.orgnih.gov The HWE reaction is a powerful tool for constructing the polyene chain of retinoids with high control over the double bond geometry. nih.gov

A likely retrosynthetic analysis for this compound would disconnect the molecule at one of the double bonds in the polyene chain, leading to two key fragments: a substituted tetralone-derived component and a side-chain component. The synthesis would then involve the stepwise construction of the polyene chain through sequential olefination reactions.

Table 1: Comparison of Common Olefination Reactions in Retinoid Synthesis

| Reaction | Reagent | Key Features | Stereoselectivity |

| Wittig Reaction | Phosphonium ylide | Versatile for C=C bond formation. | Can produce mixtures of E/Z isomers. organic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Often provides higher yields and cleaner products. | Generally high (E)-selectivity. semanticscholar.org |

Development of Novel Synthetic Routes for Retinoid Analogues

The quest for more efficient and stereoselective methods for retinoid synthesis has led to the exploration of modern cross-coupling reactions. The Stille cross-coupling reaction , which involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate, has emerged as a powerful tool. organic-chemistry.orgthieme-connect.com This reaction is particularly valuable for creating carbon-carbon bonds under mild conditions, which is crucial for handling sensitive polyene systems. organic-chemistry.orgacs.org The Stille reaction allows for a convergent and highly stereoselective approach to retinoid analogues. organic-chemistry.orgthieme-connect.com For instance, a bicyclic dienyl triflate can be coupled with a (Z)-tributylstannylbut-2-en-1-ol to establish the desired Z-geometry in the polyene chain of 9-cis-retinoid analogues. acs.org

Another significant advancement is the use of the Suzuki coupling reaction , which couples an organoboron compound with an organic halide. capes.gov.br This method has been successfully applied to the stereocontrolled synthesis of 9-cis-retinoic acid and its analogues. capes.gov.br The reaction conditions are generally mild, ensuring the preservation of the retinoid's side-chain geometry. capes.gov.br

These modern synthetic methods offer greater flexibility and control over the final structure, facilitating the synthesis of a wider range of retinoid analogues with unique substitution patterns and stereochemistry.

Table 2: Modern Cross-Coupling Reactions in Retinoid Analogue Synthesis

| Reaction | Coupling Partners | Catalyst | Advantages |

| Stille Coupling | Organostannane + Organic Halide/Triflate | Palladium | Mild conditions, high stereoretention. organic-chemistry.org |

| Suzuki Coupling | Organoboron + Organic Halide | Palladium | Mild conditions, stable reagents. capes.gov.br |

Targeted Chemical Derivatization of this compound Scaffolds

The chemical derivatization of existing retinoid scaffolds is a key strategy for investigating structure-activity relationships (SAR) and developing new compounds with improved biological profiles. While specific derivatization of this compound is not extensively documented, the principles can be extrapolated from studies on other retinoids. Modifications typically target three main regions of the retinoid molecule: the polar head group, the polyene linker, and the hydrophobic ring system. scielo.br

For a scaffold like this compound, derivatization could involve:

Modification of the Carboxylate Group: The ethyl ester of this compound could be hydrolyzed to the corresponding carboxylic acid (an analogue of Ro 13-7410) or converted to various amides or other ester groups. nih.govbiologists.com The nature of this polar group is often critical for receptor binding and biological activity. nih.gov

Alterations to the Polyene Chain: The length and rigidity of the polyene chain can be modified. This could include the introduction of triple bonds or aromatic rings to create more rigid structures, potentially leading to enhanced stability and receptor selectivity. rsc.org

Substitution on the Aromatic Ring: The tetralone ring system can be substituted with various functional groups to probe interactions with the ligand-binding pocket of retinoid receptors.

The goal of such derivatization is to create chemical probes that can help elucidate the biological mechanisms of retinoid action or to develop novel therapeutic agents with improved efficacy and reduced side effects. acs.org

Analog Design Principles for Modulated Biological Activity

The design of novel retinoid analogues is guided by an understanding of their structure-activity relationships (SAR). The biological effects of retinoids are mediated by their interaction with nuclear receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). scielo.brnih.gov The design of analogues with modulated activity often focuses on achieving receptor subtype selectivity.

Key principles in the design of retinoid analogues include:

Conformational Restriction: The flexibility of the polyene chain can be a disadvantage, leading to off-target effects. nih.gov Introducing cyclic structures or aromatic rings, as seen in arotinoids like this compound, can lock the molecule into a specific conformation, enhancing receptor affinity and selectivity. rsc.orgresearchgate.net

Modification of the Polar Head Group: The carboxylic acid or ester group is a critical determinant of receptor binding. nih.gov Subtle changes to this group can significantly impact biological activity. For example, the conversion of the carboxylic acid to an ester or amide can alter the compound's pharmacokinetic properties and receptor interaction profile. nih.gov

Isosteric Replacements: Replacing parts of the molecule with groups that have similar steric and electronic properties can lead to analogues with altered biological profiles. For example, the 1,2,3-triazole ring has been used as a bioisostere for the amide bond in some retinoid analogues. scielo.br

By systematically applying these design principles, chemists can create novel retinoid analogues with tailored biological activities, potentially leading to the development of more effective and safer therapeutic agents. nih.gov

Mechanistic Characterization of Sri 6409 94 at the Cellular and Molecular Level

Investigation of Cellular Targets and Receptor Interactions of SRI 6409-94

The primary cellular targets of retinoids are the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors. nih.govoup.com There are three subtypes for each receptor family: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ. oup.com These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. nih.govoup.com

While direct binding studies for this compound are not extensively published, its structural similarity to Ro 13-6298 suggests it likely interacts with these same receptors. Ro 13-6298 is known to be a potent agonist for RARs. physiology.org The teratogenic activity of many retinoids, a characteristic shared by this compound, is believed to be mediated through their interaction with RARs. physiology.org It is the activation of these receptors that initiates the downstream signaling events.

Another important aspect of retinoid signaling is the role of cellular retinoic acid-binding proteins (CRABPs). While the precise role of CRABPs in the teratogenic mechanism of retinoids is still debated, they are known to bind retinoic acid and may be involved in its transport and metabolism.

Modulation of Intracellular Signaling Pathways by this compound

The interaction of retinoids with RAR/RXR heterodimers triggers a series of intracellular events that modulate various signaling pathways. As an RAR agonist, this compound is presumed to influence these pathways in a manner similar to other potent retinoids.

One of the most critical pathways affected is the Wnt signaling pathway . Evidence from in vitro studies suggests an interplay between retinoid and Wnt signaling in specifying neural cell identity. plos.org Early Wnt signaling appears to be a prerequisite for the later refinement of cellular identity by retinoid signals. plos.org

Furthermore, retinoid signaling is known to interact with Fibroblast Growth Factor (FGF) signaling . These two pathways often have opposing roles in patterning the expression of key developmental genes. plos.org For instance, in the developing nervous system, retinoic acid promotes the expression of genes characteristic of the hindbrain and rostral spinal cord, while FGF signaling promotes the expression of genes in more caudal regions. plos.org

Retinoids can also influence signaling pathways that control bone metabolism. For example, Ro 13-6298 has been shown to stimulate bone resorption by increasing the number and activity of osteoclasts, which are the cells responsible for breaking down bone tissue. oup.comroyalsocietypublishing.org This effect is likely mediated through the modulation of signaling pathways within osteoclast precursors.

Analysis of Downstream Gene Expression and Proteomic Changes Induced by the Compound

The modulation of signaling pathways by this compound ultimately leads to changes in gene expression and the proteome of the cell. The most well-documented downstream targets of retinoid signaling are the Hox genes , a family of transcription factors that play a fundamental role in embryonic development and patterning. nih.gov

In vitro studies using embryonic stem cells have demonstrated that retinoic acid can coordinately upregulate anterior (3') Hox genes and downregulate posterior (5') Hox genes in unspecified mesoderm. nih.govoup.com This differential regulation is crucial for establishing the body axis and ensuring the proper development of various structures. The specific pattern of Hox gene expression induced by a retinoid is dependent on the cell type and its developmental stage. oup.com

Beyond the Hox genes, retinoids are known to regulate a wide array of genes involved in:

Cell Cycle Control: Affecting the proliferation of cells.

Apoptosis: Inducing programmed cell death.

Chondrogenesis: Influencing cartilage formation.

Stress Responses: Modulating cellular responses to various stressors.

Proteomic analyses of cells treated with retinoids would likely reveal changes in the levels of proteins involved in these processes, as well as structural proteins and enzymes that define the cell's differentiated state. For example, in keratinocytes, retinoids like Ro 13-6298 can alter the expression of different keratin (B1170402) proteins, which are key components of the cytoskeleton.

Cellular Responses Elicited by this compound in Preclinical In Vitro Systems

The cellular responses to this compound, as extrapolated from studies on its parent compound and other retinoids, are diverse and cell-type specific.

In embryonic stem cells (ESCs) and other pluripotent cells, retinoids are potent inducers of differentiation, particularly towards a neural lineage. They can drive the posteriorization of neural progenitors, a key step in the development of the spinal cord.

In keratinocytes , the primary cells of the epidermis, retinoids like Ro 13-6298 inhibit proliferation and alter differentiation. This is characterized by a reduction in the formation of the cornified envelope, a key feature of terminal differentiation.

In the context of bone metabolism , in vitro studies have shown that potent retinoids can stimulate the formation and activity of osteoclasts, leading to increased bone resorption. oup.comroyalsocietypublishing.org

The teratogenic effects of this compound observed in vivo are a direct consequence of these potent cellular responses during embryonic development. The disruption of normal patterns of gene expression and cell differentiation by the compound leads to developmental abnormalities.

Application of Preclinical Models in Sri 6409 94 Research

In Vitro Cellular Models for Investigating SRI 6409-94 Effects

While specific studies detailing the effects of this compound on particular cell lines are not extensively documented in publicly available literature, the effects of retinoids, in general, are widely studied using various in vitro cellular models. These models are instrumental in dissecting the molecular pathways affected by retinoids. This compound, as a molecular tool for studying the stereochemical requirements of retinoid-induced teratogenicity, would be investigated in similar systems to compare its activity with other retinoids like all-trans-retinoic acid. medchemexpress.combioscience.co.uk

Common cellular models in retinoid research include:

Human Keratinocyte Lines (e.g., HaCaT): These cells are used to study the effects of retinoids on cell differentiation and proliferation, particularly in the context of skin biology. researchgate.net

Embryonic Carcinoma (EC) Cell Lines (e.g., P19, NTERA-2/D1): EC cells are pluripotent and can be induced to differentiate into various cell types, including neurons, upon treatment with retinoic acid. mdpi.com This makes them an excellent model to study the role of retinoids in neurogenesis and early developmental decisions. mdpi.com For instance, treating P19 cell aggregates with retinoic acid is a standard method to generate neurons in vitro. mdpi.com

Human Monocytic Cell Lines (e.g., THP-1): These are used to investigate how retinoids regulate cell cycle progression and differentiation in hematopoietic cells. researchgate.net

Cancer Cell Lines (e.g., MCF-7, MDA MB-231 breast cancer cells): The anti-proliferative and pro-apoptotic effects of retinoids are studied in various cancer cell lines to understand their potential as chemopreventive or therapeutic agents. scirp.orgnih.gov For example, squamous carcinoma cell lines (SCC-25) have been shown to be 2-3 logs less sensitive to retinoid-induced growth inhibition compared to normal human keratinocytes (NHK cells). scirp.org

These models allow for high-throughput screening and detailed mechanistic studies into how compounds like this compound might interact with cellular components like the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to elicit a biological response.

| Cell Line Model | Cell Type | Application in Retinoid Research | Key Findings |

|---|---|---|---|

| HaCaT | Human Keratinocyte | Studying effects on skin cell differentiation and proliferation. researchgate.net | Retinoids like retinoic acid influence keratin (B1170402) synthesis and cell growth. researchgate.net |

| P19 | Mouse Embryonic Carcinoma | Investigating neuronal differentiation and developmental processes. mdpi.com | Retinoic acid treatment induces differentiation into neurons and glial cells. mdpi.com |

| NTERA-2/D1 (NT2/D1) | Human Embryonic Carcinoma | Modeling cell fate and differentiation in response to retinoic acid. mdpi.com | Can be differentiated into a range of mature neuron types (GABAergic, cholinergic, etc.). mdpi.com |

| THP-1 | Human Monocyte | Analyzing regulation of the cell cycle and hematopoietic differentiation. researchgate.net | All-trans-retinoic acid can reduce levels of key cell cycle proteins like cyclin E. researchgate.net |

| SCC-25 | Squamous Carcinoma Cell Line | Comparing sensitivity of cancer cells vs. normal cells to retinoids. scirp.org | Found to be significantly less sensitive to growth inhibition by retinoids than normal keratinocytes. scirp.org |

Advanced Organ-on-a-Chip and Tissue Culture Systems in Retinoid Research

To bridge the gap between simple 2D cell cultures and complex in vivo organisms, researchers utilize advanced 3D culture systems. These models better mimic the tissue architecture and physiological environment of organs.

3D Skin Models: Bioengineered skin equivalents, often co-culturing keratinocytes and fibroblasts on a scaffold, provide a more realistic platform to study the effects of topical retinoids. reprocell.com These models can recapitulate features of the dermo-epidermal junction and are used to assess the impact of compounds on tissue structure, cell-cell interactions, and extracellular matrix deposition. reprocell.com For example, models using cells from older donors can simulate skin aging and are used to test anti-aging compounds, including retinoids. reprocell.com

Organ-on-a-Chip (OOC): This technology uses microfluidic devices to create functional models of human organs. frontiersin.org "Retina-on-a-chip" systems are particularly relevant for retinoid research, given the crucial role of vitamin A and its metabolites in vision. rsc.orgrsc.org These chips can integrate multiple retinal cell types, such as photoreceptors and retinal pigment epithelium (RPE), derived from human induced pluripotent stem cells (hiPSCs). nih.gov They allow for the study of complex cell-cell interactions, barrier functions, and the simulation of retinal diseases and drug-induced retinopathies in a controlled environment. rsc.orgnih.gov While specific testing of this compound on these platforms is not documented, they represent a powerful future tool for assessing the compound's effects on a complex, human-relevant tissue system. nih.gov

| Advanced Model | Description | Relevance to Retinoid Research |

|---|---|---|

| 3D Bioengineered Skin | Co-culture of keratinocytes and fibroblasts on a scaffold, often at an air-liquid interface to promote epidermal stratification. reprocell.com | Assessing retinoid effects on skin aging, differentiation, and tissue structure in a physiologically relevant context. reprocell.com |

| Retina-on-a-Chip (RoC) | A microfluidic device culturing multiple retinal cell types (e.g., RPE, photoreceptors) from hiPSCs to model the human retina. rsc.orgnih.gov | Studying the role of retinoids in retinal function, development, and modeling retinal diseases and drug toxicities. nih.gov |

| Liver-Kidney-on-a-Chip | An integrated multi-organ chip that connects liver and kidney models to study metabolic effects and nephrotoxicity. frontiersin.org | Potentially useful for studying the metabolism of retinoids and their systemic effects or toxicity. frontiersin.org |

In Vivo Animal Models for Studying Retinoid-Mediated Developmental Processes

In vivo animal models are indispensable for understanding the systemic effects of compounds and their impact on embryonic development.

This compound has been specifically studied in virgin female outbred Syrian golden hamsters. medchemexpress.comglpbio.cn These studies demonstrated that the compound is a teratogen, producing deformed offspring in a dose-dependent manner. medchemexpress.comglpbio.cn Observed effects included significant reductions in mean fetal body weight and in the number of ossified skeletal districts, highlighting its interference with normal developmental processes. medchemexpress.comglpbio.cn

A wide range of other vertebrate models have been crucial for deciphering the broader functions of retinoid signaling in development:

Mice: Mouse models, including various knockout strains for RAR and RXR genes, have been fundamental in establishing the essential roles of retinoid receptors in the development of the nervous system, limbs, and other organs. biologists.comnih.gov Vitamin A-deficient (VAD) mouse models are also used to study the consequences of retinoid insufficiency. ulisboa.pt

Zebrafish: The optical transparency of zebrafish embryos and their rapid external development make them an excellent model for visualizing developmental processes in real-time. mdpi.com They are used to study the role of retinoic acid in patterning the anterior-posterior axis and organogenesis. mdpi.com

Chickens and Amphibians: These have historically been important models for embryology and have been used in gain-of-function experiments, where excess retinoic acid is applied to embryos to study its potent effects on development. biologists.com

These animal models allow researchers to investigate how disrupting retinoid signaling, whether through genetic modification or exposure to compounds like this compound, leads to specific developmental defects. imrpress.com

| Animal Model | Application in Retinoid Research | Specific Findings / Use-Cases |

|---|---|---|

| Syrian Golden Hamster | Developmental toxicology studies of specific retinoids. medchemexpress.comglpbio.cn | This compound was shown to be a teratogen, causing skeletal deformities and reduced fetal weight. medchemexpress.comglpbio.cn Hamster tracheal organ cultures are also used. scirp.org |

| Mouse | Genetic studies (gene knockouts), developmental biology, and cancer chemoprevention assays. scirp.orgbiologists.comnih.gov | Knockout models for RAR/RXR genes reveal their critical roles in development. nih.gov Mouse skin papilloma assays test anti-cancer activity. scirp.org |

| Zebrafish | Studying early embryonic development, axis patterning, and organogenesis. mdpi.com | RA signaling is conserved and essential for anterior-posterior axis formation and germ layer organization. mdpi.com |

| Chicken (Chick) | Classic embryological studies and gain-of-function experiments. biologists.com | Used to demonstrate the powerful effects of localized retinoic acid application on limb and neural development. biologists.com |

Comparative Analysis of Biological Responses Across Diverse Preclinical Systems

A comparative analysis across different preclinical models reveals that the biological response to a retinoid can vary significantly depending on the system used. This underscores the importance of a multi-model approach in research.

The teratogenic effects of this compound observed in vivo—such as skeletal malformations in hamsters—are the result of complex developmental disruptions that cannot be fully replicated in simple in vitro systems. medchemexpress.com However, in vitro models provide the means to investigate the underlying cellular and molecular mechanisms, such as altered gene expression, cell cycle arrest, or induced differentiation, that contribute to these gross morphological defects.

Research comparing different bioassays has shown that the potency of retinoids can differ between models. For instance, a study found significant positive correlations between the activity of retinoids in a hamster tracheal organ culture system and their ability to reduce tumor-promoter-induced enzyme activity in mouse skin, but the relative potency of different retinoids was not always consistent across all assays. scirp.org Natural retinoids like all-trans-RA were found to be more active than synthetic derivatives in all tested bioassays, including in vitro keratinocyte growth inhibition and in vivo mouse skin papilloma assays. scirp.org

Furthermore, the response can be highly cell-type specific. For example, retinoids that induce differentiation in hematopoietic progenitor cells may cause apoptosis or growth arrest in breast cancer cell lines. nih.govnih.gov A comparison between normal human keratinocytes and squamous carcinoma cells showed that the cancer cells were substantially less sensitive to the growth-inhibiting effects of retinoids, highlighting a differential response that is critical for cancer chemoprevention research. scirp.org Similarly, a comparative study of rat prostate cancer cell lines with different metastatic potential showed they responded differently to modulators of ion channels, which can be influenced by cellular signaling pathways that retinoids modulate. nih.gov

| Preclinical System | Type of Data Generated | Example Application with Retinoids | Comparative Insight |

|---|---|---|---|

| In Vitro 2D Cell Culture | Molecular mechanism, cell proliferation/differentiation, gene expression. | Inhibition of clonal growth of human keratinocytes. scirp.org | Offers high-throughput screening but lacks tissue architecture. Differential sensitivity observed between normal and cancer cell lines. scirp.org |

| In Vitro 3D Tissue Models | Tissue-level responses, cell-cell interactions, barrier function. | Studying retinoid effects on bioengineered skin aging models. reprocell.com | More physiologically relevant than 2D culture; bridges the gap to in vivo studies. |

| Ex Vivo Organ Culture | Organ-level response, tissue morphology. | Reversal of keratinization in vitamin A-deficient hamster tracheal organ culture. scirp.org | Maintains tissue integrity but lacks systemic effects like metabolism and immune response. |

| In Vivo Animal Models | Systemic effects, developmental toxicity (teratogenicity), pharmacokinetics. | Assessing developmental defects caused by this compound in hamsters. medchemexpress.comglpbio.cn | Provides the ultimate test of organism-level effects but is lower throughput and more complex to interpret mechanistically. |

Computational and in Silico Approaches to Sri 6409 94 Research

Molecular Docking Investigations of SRI 6409-94 Binding to Proposed Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a small molecule ligand to a protein receptor, to form a stable complex. researchgate.net This method is crucial for elucidating the binding mode of ligands like this compound within the ligand-binding pocket (LBP) of their target receptors, primarily the Retinoid X Receptor (RXR). While specific docking studies detailing the binding of this compound are not extensively published, the methodology can be understood from research on structurally similar RXR antagonists. acs.orgmolfunction.com

These investigations typically use the crystal structure of the RXRα ligand-binding domain. Computational models then place the ligand into the binding site in various possible conformations and score them based on binding energy. For RXR antagonists, docking studies suggest that specific structural features are critical for their inhibitory action. For instance, studies on other RXR antagonists have highlighted the importance of a salt bridge formed between the carboxylate group of the retinoid and a key arginine residue (Arg321) in helix H5 of the receptor. acs.org This interaction is believed to be significantly stronger in the antagonist conformation compared to the agonist conformation, thus stabilizing the inactive state of the receptor. acs.org

To enhance the accuracy of these predictions, docking protocols often employ flexible models for both the ligand and key amino acid residues in the receptor's binding site. acs.org This "induced-fit" docking better simulates the dynamic nature of the binding event, where both molecules may undergo conformational changes to achieve the optimal fit. The primary goal of these docking investigations is to generate a plausible three-dimensional model of the ligand-receptor complex, which can then be used to rationalize observed biological activity and serve as a starting point for further computational analysis, such as molecular dynamics simulations.

Molecular Dynamics Simulations for Elucidating Binding Mechanisms and Conformational Changes of this compound

Molecular dynamics (MD) simulations provide a powerful approach to study the physical movements of atoms and molecules over time, offering a deeper understanding of the binding mechanisms and conformational dynamics of the this compound-receptor complex. nih.govnih.gov Complementing the static picture provided by molecular docking, MD simulations can validate the stability of a predicted binding pose and reveal the intricate conformational changes that occur within the receptor upon ligand binding. mdpi.comcore.ac.uk

Starting from a docked complex, an MD simulation calculates the trajectory of the system by solving Newton's equations of motion for every atom. This allows researchers to observe the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the RXR binding pocket over a simulated time period, typically nanoseconds to microseconds. mdpi.combiorxiv.org Key metrics analyzed during MD simulations include:

Root-Mean-Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid. This is particularly important for analyzing the behavior of the activation helix (H12), a critical structural element that adopts different conformations in agonist-bound (active) versus antagonist-bound (inactive) states. nih.gov

Hydrogen Bond Analysis: To monitor the persistence of specific hydrogen bonds throughout the simulation, which indicates their importance in anchoring the ligand. nih.gov

For an RXR antagonist like this compound, MD simulations would be expected to show that the ligand stabilizes a conformation of helix H12 that prevents the binding of coactivator proteins, thereby blocking the transcriptional activation of the receptor. pnas.org These simulations provide atomic-level insights into the allosteric communication between the ligand-binding pocket and the coactivator binding surface, explaining how the binding of an antagonist translates into a functional cellular response. nih.gov

Virtual Screening and Ligand-Based Design for Retinoid Analogue Discovery

Virtual screening (VS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biorxiv.orgmdpi.com This approach is instrumental in the discovery of novel retinoid analogues. When a known active ligand like this compound exists, ligand-based design becomes a powerful strategy. In this approach, the chemical structure of this compound serves as a template to find other molecules with similar properties that might exhibit comparable or improved biological activity.

The process often involves searching databases containing millions of virtual compounds. pnas.org Similarity is assessed based on various factors, including 2D structural features (fingerprints) or 3D shape and pharmacophore models. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with the target receptor.

Alternatively, structure-based virtual screening can be employed, where compounds from a virtual library are docked into the 3D structure of the target receptor's binding site. pnas.orgresearchgate.net The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking candidates are selected for experimental testing. Several studies have successfully used virtual screening of existing drug databases to identify novel scaffolds for RXR antagonists. mdpi.comresearchgate.net

| Screening Stage | Description | Number of Compounds | Source |

|---|---|---|---|

| Initial Library | Starting collection of compounds from a database (e.g., Drugbank). | ~1,280 | researchgate.net |

| Structure-Based Screening | Compounds are computationally docked into the ligand-binding pocket of RXRα. | ~1,280 | researchgate.net |

| Hit Selection | Top-scoring compounds are selected based on predicted binding affinity and favorable interactions. | 15 | researchgate.net |

| Experimental Validation | Selected compounds are tested in vitro for binding and transcriptional activity. | 2 | researchgate.net |

| Validated Hits | Compounds confirmed to bind to RXRα and act as antagonists. | 2 (Pitavastatin, Fluvastatin) | researchgate.net |

This iterative cycle of computational screening followed by experimental validation significantly accelerates the identification of new lead compounds, reducing the time and cost associated with traditional high-throughput screening. enamine.net

Predictive Modeling of Biological Activity and Receptor Interactions of Retinoid Analogues

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a computational technique used to develop models that can forecast the biological activity of chemical compounds based on their molecular structure. nih.govnih.gov For retinoid analogues, QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their experimentally measured ability to interact with receptors like RXR.

To build a QSAR model, researchers compile a dataset of retinoid analogues with known biological activities. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can represent various aspects of the molecule's structure and properties, such as:

Physicochemical properties: Lipophilicity (logP), molecular weight.

Topological descriptors: Describing the connectivity and branching of atoms.

Quantum chemical descriptors: Related to the electronic structure of the molecule.

Statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms, are then used to create an equation that links the descriptors to the biological activity. acs.org Once a QSAR model is developed and validated, it can be used to predict the activity of new, untested retinoid analogues, helping to prioritize which compounds to synthesize and test. This approach saves resources by focusing efforts on candidates with the highest probability of success.

| Model Type | Target | Key Descriptors/Features | Predictive Outcome | Source |

|---|---|---|---|---|

| QSAR | Reversion of keratinization | Minimal topological difference, lipophilicity constants | Predicted ED50 values with high correlation (r = 0.916) to experimental data. | |

| Machine Learning (Multiple Methods) | RXRα Bioactivity | Public-domain bioactivity data from PubChem | Classification of small molecules as active or inactive with a balanced accuracy of 0.70. | acs.org |

| Multivariate Statistical Model | ATRA Pathway Disruption | High-throughput screening data across 10 in vitro assays | Identified chemicals associated with both in vitro pathway activity and in vivo skeletal defects. |

These predictive models are invaluable for optimizing lead compounds. By understanding which structural features are positively or negatively correlated with activity, chemists can rationally design new analogues with enhanced potency and selectivity.

Translational Research Perspectives and Future Directions for Sri 6409 94

Conceptual Framework for Advancing Retinoid Analogue Research from Basic Discovery to Broader Scientific Application

The journey of a retinoid analogue from its initial synthesis to its application as a scientific tool or therapeutic agent follows a well-defined, albeit complex, pathway. This process begins with basic discovery, often driven by the need to understand the fundamental biological roles of natural retinoids or to develop compounds with improved therapeutic indices. mdpi.comoup.com The "retinoid project," initiated in 1968, exemplifies this, having led to the synthesis and testing of thousands of retinoids. nih.govoup.com

A key aspect of this framework is the establishment of structure-activity relationships (SARs). mdpi.com By systematically modifying the chemical structure of a parent retinoid, researchers can identify the molecular features responsible for specific biological activities, such as receptor binding affinity, activation of specific receptor subtypes (RARs and RXRs), and ultimately, the desired physiological response. mdpi.comnih.gov This iterative process of synthesis and biological testing is crucial for optimizing the properties of new analogues.

Once a promising analogue is identified, its mechanism of action is investigated in detail. This involves a range of in vitro and in vivo studies to determine how the compound interacts with its molecular targets and influences cellular pathways. springernature.comfrontiersin.org For example, understanding how a synthetic retinoid interacts with RARs and RXRs at the molecular level is fundamental to predicting its biological effects. taylorandfrancis.com

The broader scientific application of a retinoid analogue often depends on its unique properties. Some analogues, like SRI 6409-94, become valuable research tools for probing specific biological processes. medchemexpress.comglpbio.cndcchemicals.com Others with favorable therapeutic profiles may advance into preclinical and clinical development for various conditions, including dermatological disorders and cancer. mdpi.comoup.com

The development of new therapeutic applications for existing drugs, a strategy known as drug repurposing, is also a significant aspect of this framework. mdpi.com Retinoids, with their diverse biological activities, are prime candidates for such exploration. mdpi.com The advancement of retinoid analogue research is also propelled by the need to overcome the limitations of existing compounds, such as toxicity. mdpi.com The development of acitretin (B1665447) from etretinate (B1671770) to reduce the half-life and associated toxicity is a classic example of this iterative improvement process. oup.com

Interdisciplinary Collaboration in Academic Drug Discovery and Retinoid Science

The successful translation of basic discoveries in retinoid science into tangible applications is heavily reliant on interdisciplinary collaboration. springernature.comdartmouth.edu The complexity of the retinoid signaling pathway and the diverse biological processes it governs necessitate a multifaceted approach, bringing together experts from various fields. amegroups.orgfrontiersin.org

Chemists play a pivotal role in designing and synthesizing novel retinoid analogues with specific structural modifications aimed at enhancing efficacy and reducing side effects. springernature.com Their expertise in medicinal chemistry is crucial for establishing structure-activity relationships and optimizing lead compounds. mdpi.com

Biologists, including molecular and cellular biologists, are essential for elucidating the mechanisms of action of these new compounds. springernature.comfrontiersin.org They conduct in vitro and in vivo studies to assess the effects of retinoid analogues on gene expression, cell proliferation, differentiation, and other key cellular processes. frontiersin.orgpreprints.org Their work provides the fundamental understanding of how these molecules exert their biological effects.

Pharmacologists and toxicologists are critical for evaluating the pharmacokinetic and safety profiles of new retinoid analogues. medchemexpress.com Their studies are vital for determining how the compounds are absorbed, distributed, metabolized, and excreted, as well as for identifying any potential adverse effects.

Clinicians, particularly dermatologists and oncologists, provide the crucial link between laboratory research and patient care. springernature.comnih.gov Their insights into the clinical needs and challenges associated with existing therapies guide the development of new retinoids with improved therapeutic potential. They are also instrumental in designing and conducting clinical trials to evaluate the efficacy and safety of new drug candidates. researchgate.netresearchgate.net

The synergy between these disciplines is paramount. For instance, a successful collaboration might involve chemists synthesizing a series of analogues, biologists testing their activity in cell-based assays, pharmacologists evaluating their properties in animal models, and clinicians providing feedback on their potential for treating a specific disease. springernature.com This collaborative ecosystem, often fostered within academic drug discovery centers, accelerates the translation of basic scientific knowledge into novel therapeutic strategies. dartmouth.edu

Emerging Methodologies and Technologies in Retinoid Research

The field of retinoid research is continuously evolving, driven by the development of new methodologies and technologies that provide deeper insights into the complex biology of retinoids. These advancements are enhancing our ability to discover and develop novel retinoid-based therapies.

High-Throughput Screening (HTS) Assays: The development of more accessible and high-throughput assays for identifying the activity of retinoic acid and its derivatives has significantly accelerated the drug discovery process. nih.gov The shift from complex and often radiological in-cell expression systems to more straightforward methods like Förster Resonance Energy Transfer (FRET) and fluorescence displacement assays has increased the speed and capacity of screening for new retinoid compounds. nih.gov

Nanotechnology in Drug Delivery: A significant challenge with topical retinoids is skin irritation. japsonline.commdpi.com Nanotechnology offers a promising solution by encapsulating retinoids in various delivery systems such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). japsonline.commdpi.com These formulations can improve the stability and penetration of retinoids while minimizing side effects by providing a sustained release. japsonline.comresearchgate.netcantabrialabs.co.uk For example, RetinSphere® Technology utilizes a dual-delivery system of hydroxypinacolone retinoate and encapsulated retinol (B82714) to enhance efficacy and tolerability. cantabrialabs.co.uk

Advanced Imaging and Analytical Techniques: Sophisticated imaging techniques are being employed to visualize the distribution and effects of retinoids in tissues and cells. Furthermore, advanced analytical methods like liquid chromatography-tandem mass spectrometry (LC/MS/MS) are crucial for accurately quantifying retinoid levels in biological samples, which is essential for understanding their metabolism and pharmacokinetics. amegroups.org

Genomics and Proteomics: The application of genomics and proteomics allows for a comprehensive analysis of the changes in gene and protein expression induced by retinoids. preprints.org This provides a global view of the cellular pathways modulated by these compounds and can help identify new therapeutic targets and biomarkers of response.

Computational Modeling: Molecular dynamic simulations are being used to understand how retinoids interact with their receptors and other biological molecules at an atomic level. springernature.com This computational approach can predict the binding affinity and activity of new analogues, thereby guiding the design of more potent and selective compounds.

These emerging technologies are not only refining our understanding of retinoid biology but are also paving the way for the development of the next generation of retinoid-based therapies with improved efficacy and safety profiles. researchgate.netpreprints.org

Q & A

Q. What molecular mechanisms underlie SRI 6409-94’s teratogenic activity, and how can they be experimentally validated?

this compound is a structural analogue of retinol, and its teratogenicity is hypothesized to stem from disruptions in retinoic acid signaling pathways. To validate this, researchers should employ in vitro assays (e.g., receptor-binding studies using radiolabeled ligands) combined with in vivo models (e.g., Syrian golden hamsters) to correlate 3D conformational changes with developmental abnormalities. Dose-response experiments (e.g., 0.5–5 mg/kg oral administration) and histological analysis of fetal tissues are critical for mechanistic validation .

Q. What animal models are most suitable for studying this compound’s teratogenic effects, and how should they be standardized?

The Syrian golden hamster (Mesocricetus auratus) is the primary model due to its sensitivity to retinoid-induced teratogenicity. Standardization requires strict control of variables such as maternal diet (vitamin A levels), gestational timing of exposure, and litter size. Researchers should follow protocols for timed pregnancies and use blinded scoring systems for fetal malformations to minimize bias .

Advanced Research Questions

Q. How can contradictions in teratogenic outcomes across studies using this compound be resolved?

Discrepancies often arise from variability in dosage regimens, species-specific metabolism, or differences in skeletal ossification scoring methods. To address this, researchers should:

Q. What methodological strategies optimize the detection of dose-dependent skeletal anomalies in this compound-exposed fetuses?

A tiered approach is recommended:

- Low-dose studies : Use Alizarin Red staining for macroscopic skeletal visualization.

- High-resolution analysis : Employ µCT imaging to quantify ossification centers and trabecular bone density.

- Statistical rigor : Apply mixed-effects models to account for litter effects and intra-group variability. Ensure sample sizes are justified via power analysis (α = 0.05, β = 0.2) .

Q. How can researchers ensure reproducibility when studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Key steps include:

- Standardized dosing : Administer this compound via oral gavage at consistent circadian times to minimize metabolic variability.

- Bioanalytical validation : Use LC-MS/MS to quantify plasma and tissue concentrations, with calibration curves validated per FDA guidelines.

- Open science practices : Share raw data and protocols via repositories like Zenodo or Figshare to enable independent verification .

Methodological and Ethical Considerations

Q. What ethical frameworks should guide the use of this compound in developmental toxicity studies?

Adhere to the ARRIVE guidelines for animal research, emphasizing:

Q. How should researchers address potential biases in teratogenicity scoring when using this compound?

Implement double-blinded scoring by at least two independent observers. Use validated scoring systems (e.g., the Wilson technique for skeletal defects) and calculate inter-rater reliability metrics (e.g., Cohen’s κ) to ensure consistency. Discrepancies should be resolved via consensus or third-party adjudication .

Data Analysis and Reporting Standards

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?

- Non-parametric tests : Use Kruskal-Wallis for non-normal distributions.

- Modeling : Fit data to sigmoidal Emax models (e.g., Hill equation) to estimate EC50 values.

- Sensitivity analysis : Assess robustness by varying assumptions (e.g., litter effects as random variables) .

Q. How should researchers report conflicting data on this compound’s impact on fetal weight reduction?

Clearly delineate experimental conditions (e.g., maternal weight, gestational age at sacrifice) in supplementary materials. Use forest plots to visualize effect sizes across studies and discuss plausible explanations (e.g., genetic drift in animal colonies) in the limitations section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.